
5-(2-hydroxy-5-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-hydroxy-5-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a hydroxy group, a methyl group, and a sulfamoylphenyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the hydroxy, methyl, and sulfamoylphenyl groups. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Hydroxy and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Sulfamoylphenyl Group: This step may involve the reaction of the pyrazole intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2-hydroxy-5-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the sulfamoyl group would produce an amine derivative.
科学的研究の応用
5-(2-hydroxy-5-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the methyl and sulfamoylphenyl groups.
5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide: Lacks the sulfamoylphenyl group.
N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: Lacks the hydroxy and methyl groups.
Uniqueness
5-(2-hydroxy-5-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the hydroxy and methyl groups on the phenyl ring, as well as the sulfamoylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H16N4O4S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
3-(2-hydroxy-5-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c1-10-2-7-16(22)13(8-10)14-9-15(21-20-14)17(23)19-11-3-5-12(6-4-11)26(18,24)25/h2-9,22H,1H3,(H,19,23)(H,20,21)(H2,18,24,25) |
InChIキー |
QMMNALATACNWML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


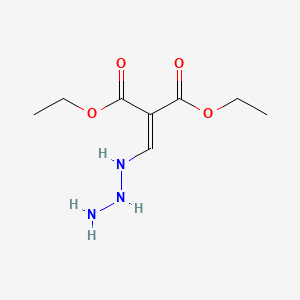
![3-(2-hydroxy-4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14095535.png)
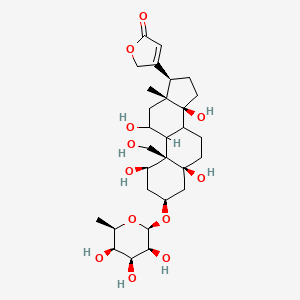
![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095555.png)
![1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14095565.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B14095569.png)
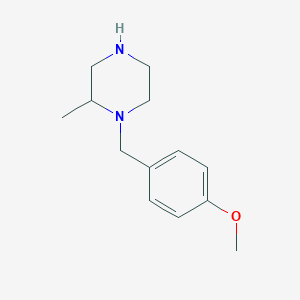
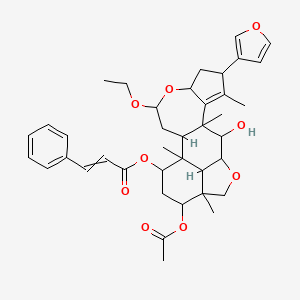
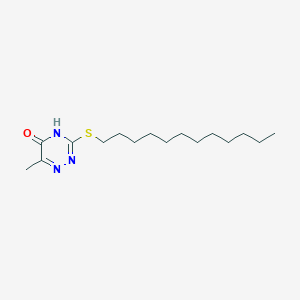
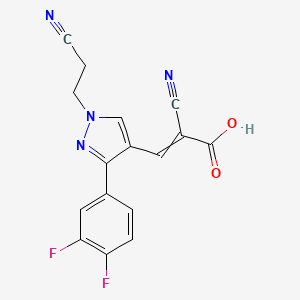
![4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095597.png)

![1'-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14095605.png)
![[(1S,3R,4R,6S,8S,10S,13S,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B14095612.png)
